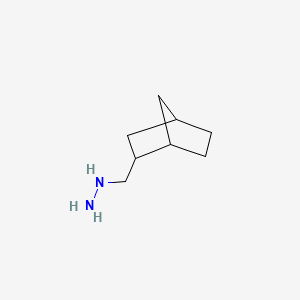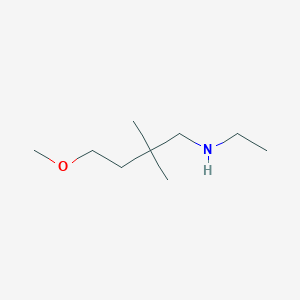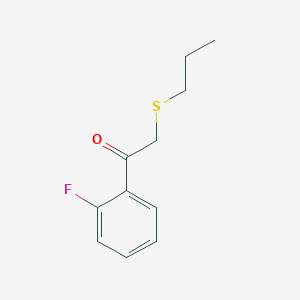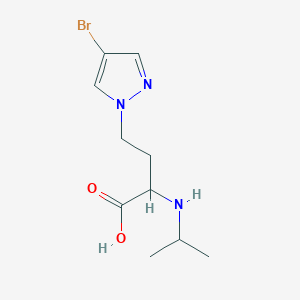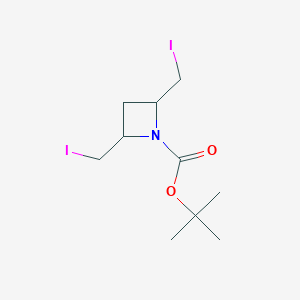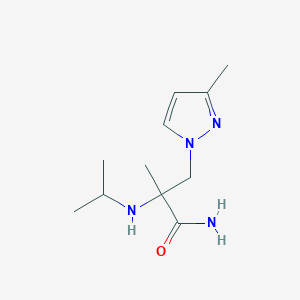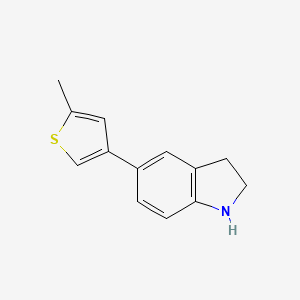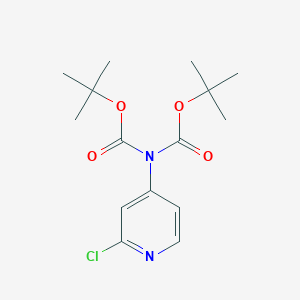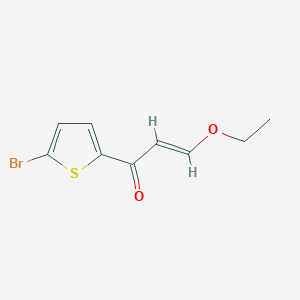
1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one is an organic compound that features a bromine-substituted thiophene ring attached to an ethoxyprop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one typically involves the reaction of 5-bromothiophene-2-carbaldehyde with ethyl acetoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be utilized in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ethoxyprop-2-en-1-one moiety play crucial roles in its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of 1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one.
1-(5-Bromothiophen-2-yl)-2-propanone: A structurally similar compound with different reactivity.
Thiophene-2-carbaldehyde: Lacks the bromine substitution but shares the thiophene core.
Uniqueness
This compound is unique due to the presence of both the bromine-substituted thiophene ring and the ethoxyprop-2-en-1-one moiety. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C9H9BrO2S |
|---|---|
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
(E)-1-(5-bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C9H9BrO2S/c1-2-12-6-5-7(11)8-3-4-9(10)13-8/h3-6H,2H2,1H3/b6-5+ |
Clave InChI |
CWRAMUCVAKHEAY-AATRIKPKSA-N |
SMILES isomérico |
CCO/C=C/C(=O)C1=CC=C(S1)Br |
SMILES canónico |
CCOC=CC(=O)C1=CC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)



